

physical and chemical properties of 2,5-Difluorophenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,5-Difluorophenyl isocyanate*

Cat. No.: *B1300036*

[Get Quote](#)

An In-depth Technical Guide to 2,5-Difluorophenyl Isocyanate

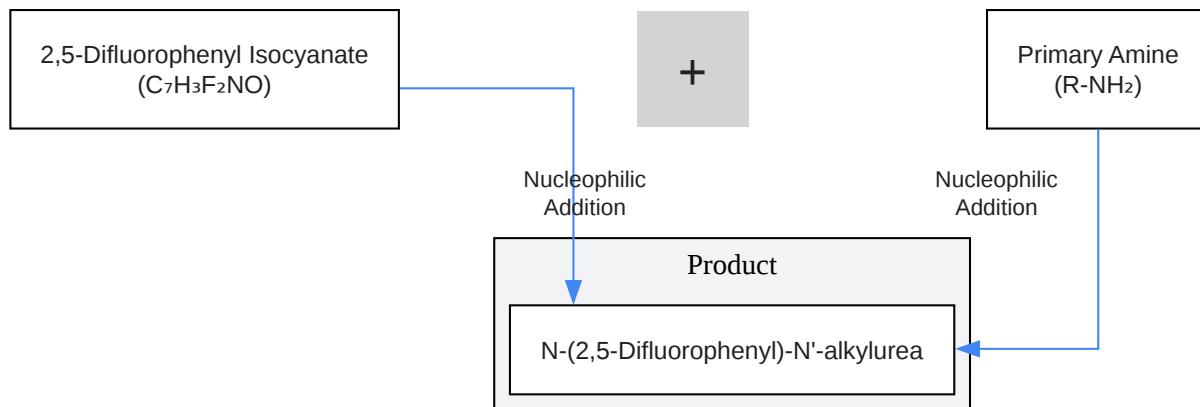
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluorophenyl isocyanate is a fluorinated aryl building block recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[1][2]} Its chemical structure, featuring two fluorine atoms on the phenyl ring and a highly reactive isocyanate group, imparts unique properties that enhance biological activity and selectivity in target molecules.^[1] This compound is particularly valuable in drug discovery, polymer chemistry, and materials science for creating complex molecular architectures and modifying existing compounds to achieve specific performance criteria.^[1]

Physical and Chemical Properties

2,5-Difluorophenyl isocyanate is a colorless to light yellow clear liquid.^[1] It is characterized by a molecular weight of approximately 155.10 g/mol .^{[2][3]} Proper storage is crucial for maintaining its stability; it should be stored at 2-8°C.^{[1][2]}


Table 1: Physical and Chemical Data for 2,5-Difluorophenyl Isocyanate

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ F ₂ NO	[1] [3]
Molecular Weight	155.10 g/mol	[2]
CAS Number	39718-32-6	[1] [2]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.323 - 1.33 g/mL at 25 °C	[1] [2]
Boiling Point	54 °C at 14 mmHg	[1]
Refractive Index	n _{20/D} 1.490 - 1.494	[1] [2]
Purity	≥ 98% (GC)	[1] [3]
Flash Point	56 °C (132.8 °F) - closed cup	[2]
Storage Temperature	2 - 8 °C	[1] [2]

Chemical Reactivity and Synthesis

The isocyanate functional group (–N=C=O) is the center of reactivity in **2,5-difluorophenyl isocyanate**. It readily undergoes exothermic reactions with nucleophiles such as alcohols, amines, and water.[\[4\]](#) These reactions are fundamental to its application in synthesis. For instance, its reaction with primary or secondary amines forms substituted ureas, while reaction with alcohols yields carbamates.[\[5\]](#) The presence of fluorine atoms on the aromatic ring can influence the reactivity of the isocyanate group and confer desirable properties, such as increased metabolic stability or binding affinity, to the final product.

Isocyanates are generally incompatible with acids, strong bases, strong oxidizing agents, and water.[\[6\]](#)[\[7\]](#) Reaction with water produces an unstable carbamic acid which decomposes to form an amine and carbon dioxide gas, a reaction that can cause dangerous pressure buildup in sealed containers.[\[4\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Reaction of **2,5-Difluorophenyl Isocyanate** with a primary amine.

Applications in Research and Drug Development

The unique properties of **2,5-difluorophenyl isocyanate** make it a valuable reagent in several scientific fields:

- Pharmaceutical Development: It serves as a crucial intermediate for synthesizing fluorinated compounds, where the fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[\[1\]](#)
- Agrochemicals: The compound is used to create more effective herbicides and insecticides that can be used at lower concentrations, potentially reducing environmental impact.[\[1\]](#)
- Polymer Chemistry: It is incorporated into specialty polymers and polyurethanes to improve thermal stability and mechanical properties for applications in advanced coatings, adhesives, and materials.[\[1\]](#)
- Analytical Chemistry: It is employed as a derivatization agent for amines, reacting with them to form urea derivatives that can be more easily detected and quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[\[1\]](#)

Experimental Protocols

Representative Protocol: Synthesis of a Disubstituted Urea

This protocol describes a general method for the reaction of **2,5-difluorophenyl isocyanate** with a primary amine to form a disubstituted urea, a common step in drug discovery and derivatization.

Materials:

- **2,5-Difluorophenyl isocyanate**
- A primary amine (e.g., benzylamine)
- Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
- Nitrogen or Argon gas supply
- Round-bottom flask, magnetic stirrer, and stir bar
- Dropping funnel
- Standard glassware for workup and purification

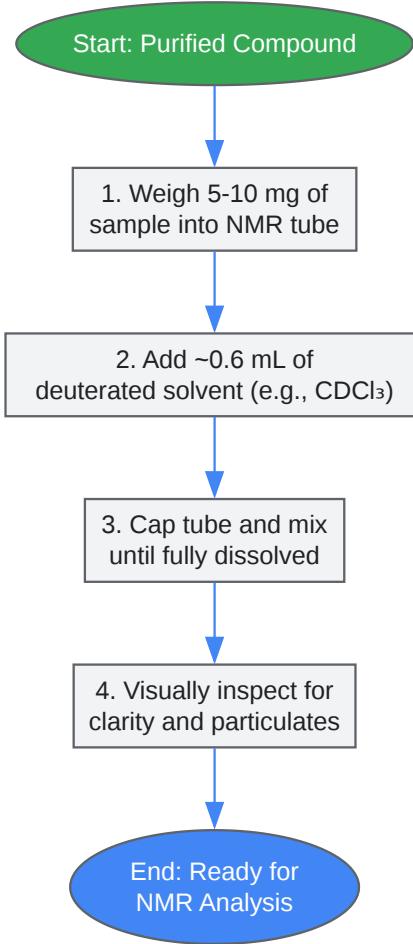
Methodology:

- In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
- Cool the solution to 0 °C using an ice bath.
- In a separate, dry vessel, dissolve **2,5-difluorophenyl isocyanate** (1.05 equivalents) in the anhydrous solvent.
- Transfer the isocyanate solution to a dropping funnel and add it dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product is then purified. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexanes). Alternatively, the residue can be purified by column chromatography on silica gel.
- The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Protocol: Sample Preparation for ^1H NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample of **2,5-difluorophenyl isocyanate** or its derivatives for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.


Materials:

- Synthesized compound (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl_3), as specified in spectral databases.[\[3\]](#)
- NMR tube
- Pipette
- Vortex mixer

Methodology:

- Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
- Using a clean pipette, add approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., CDCl_3) to the NMR tube.

- Cap the NMR tube securely and gently vortex or invert the tube several times until the sample is completely dissolved.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- The sample is now ready for analysis in an NMR spectrometer.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing an NMR sample.

Safety and Handling

2,5-Difluorophenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is a flammable liquid and vapor.^[2] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.^[2] It causes skin and serious eye irritation and may cause allergy or asthma symptoms, or breathing difficulties if inhaled (respiratory sensitization).^[2] ^[9] It may also cause an allergic skin reaction and respiratory irritation.^[2] The respiratory system is a target organ.^[2]
- Precautions: Handle only in a well-ventilated area or under a chemical fume hood.^[6] Keep away from heat, sparks, open flames, and hot surfaces.^[6] Avoid breathing fumes, mist, or vapors.^[6]
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and eye/face protection (safety goggles and/or face shield).^{[9][10]} In case of inadequate ventilation, wear a suitable respirator with an appropriate filter (e.g., type ABEK).^{[2][8]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like acids, bases, alcohols, and water.^{[6][7]} The recommended storage temperature is 2-8°C.^[1]

Conclusion

2,5-Difluorophenyl isocyanate is a versatile and reactive chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors. Its difluorinated phenyl structure combined with the reactive isocyanate group allows for the synthesis of novel molecules with enhanced properties. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Difluorophenyl isocyanate 98 39718-32-6 [sigmaaldrich.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2,5-Difluorophenyl isocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1300036#physical-and-chemical-properties-of-2-5-difluorophenyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com